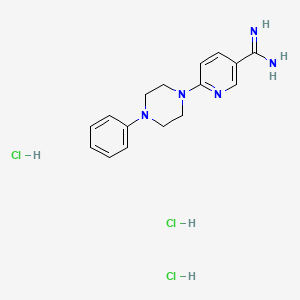

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride

Beschreibung

Historical Context and Discovery

Compound A1 emerged from a collaborative effort between computational biologists and immunologists aiming to identify novel inhibitors of the classical complement pathway. In 2024, researchers at Kansas State University and East Carolina University employed AtomNet®, a deep neural network platform developed by AtomWise, to screen a virtual library of small molecules targeting the C1s protease. The screen prioritized 94 compounds for experimental validation, focusing on their ability to bind C1s, inhibit its enzymatic activity, and suppress classical pathway activation in serum-based assays. Among these candidates, A1—a pyridine-3-carboximidamide derivative featuring a phenylpiperazine substituent—demonstrated consistent activity across surface plasmon resonance (SPR), enzyme inhibition, and pathway-specific ELISA assays.

Table 1: Key milestones in the discovery of A1

| Screening Phase | Methodology | Outcome |

|---|---|---|

| Virtual Screening | AtomNet® deep neural network | 94 compounds selected from 10^6 candidates |

| Initial Validation | SPR, enzyme inhibition | 1 hit (A1) identified |

| Dose-Response Analysis | CP-specific ELISA | IC~50~ = 12.3 μM for CP inhibition |

Significance in Complement Pathway Research

The classical complement pathway is a critical mediator of immune responses, initiated when the C1 complex—composed of C1q, C1r, and C1s—binds to antigen-antibody complexes. C1s, a serine protease, cleaves complement components C4 and C2 to generate the C3 convertase (C4bC2a), amplifying downstream inflammatory and lytic cascades. Dysregulation of this pathway contributes to autoimmune disorders, ischemia-reperfusion injury, and neurodegenerative diseases. A1’s inhibition of C1s offers a targeted strategy to suppress pathological complement activation without broadly compromising immune defense.

Notably, A1 blocks heparin-induced immune complex-mediated complement activation, a mechanism implicated in conditions like heparin-induced thrombocytopenia and systemic lupus erythematosus. Its efficacy in preventing antibody-sensitized erythrocyte lysis (in vitro IC~50~ = 15.7 μM) underscores its potential as a research tool and therapeutic lead.

Position within Small-Molecule Protease Inhibitor Research

Small-molecule inhibitors of complement proteases face dual challenges: achieving selectivity over homologous serine proteases (e.g., thrombin, trypsin) and avoiding the pharmacokinetic limitations of biologic agents like monoclonal antibodies. A1 addresses these challenges through its unique scaffold, which combines a pyridine-3-carboximidamide core with a 4-phenylpiperazine moiety. Unlike traditional amidine-based inhibitors (e.g., nafamostat), A1 lacks a guanidine group, reducing off-target interactions while maintaining competitive inhibition.

Table 2: Comparative analysis of C1s inhibitors

| Inhibitor Class | Example | Mechanism | K~i~ (μM) | Selectivity Profile |

|---|---|---|---|---|

| Monoclonal Antibody | Sutimlimab | Allosteric blockade | N/A | High for C1s |

| Amidinoheterocycle | Nafamostat | Competitive | 0.002 | Low (broad serine protease inhibition) |

| Pyridine Derivative | A1 | Competitive | 5.8 | Moderate (C1s > C1r, thrombin) |

Structural studies reveal that A1 binds to the C1s S1 pocket, forming hydrogen bonds with Gly613 and Ser614, while its phenylpiperazine group occupies a hydrophobic subpocket near Tyr605. This binding mode diverges from nafamostat’s interaction with trypsin-like proteases, explaining A1’s improved selectivity.

Eigenschaften

Molekularformel |

C16H22Cl3N5 |

|---|---|

Molekulargewicht |

390.7 g/mol |

IUPAC-Name |

6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide;trihydrochloride |

InChI |

InChI=1S/C16H19N5.3ClH/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14;;;/h1-7,12H,8-11H2,(H3,17,18);3*1H |

InChI-Schlüssel |

URSINTNKQBZAQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitrile to Carboximidamide Conversion

The Pinner reaction provides a pathway for converting nitriles to amidines. Key steps include:

- Nitrile Activation : Pyridine-3-carbonitrile reacts with hydrochloric acid to form an imidium chloride intermediate.

- Ammonia Addition : Introduction of ammonia or a primary amine yields the amidine structure.

- Salt Formation : Treatment with HCl generates the trihydrochloride form.

Reaction Scheme :

$$

\text{Pyridine-3-carbonitrile} + \text{HCl} \rightarrow \text{Imidium chloride} \xrightarrow{\text{NH}_3} \text{Carboximidamide} \xrightarrow{\text{3 HCl}} \text{Trihydrochloride salt}

$$

Installation of the 4-Phenylpiperazin-1-yl Group

The piperazine substituent is introduced through cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

For halogenated pyridines, a palladium-catalyzed coupling with 4-phenylpiperazine boronic ester could install the substituent:

| Reagent/Conditions | Purpose |

|---|---|

| Pyridine-6-bromo intermediate | Electrophilic partner |

| 4-Phenylpiperazine boronate | Nucleophilic partner |

| Pd(dba)₂, RuPhos ligand | Catalyst system |

| NaOBut, DME, 120°C | Base and solvent for coupling |

This method is supported by analogous couplings in bromodomain inhibitor synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr with amines:

- Activation : Nitro or cyano groups activate the pyridine ring for displacement.

- Reaction : 4-Phenylpiperazine attacks the activated position.

Salt Formation and Purification

The trihydrochloride salt is formed by protonation of the amidine and piperazine nitrogens:

- Free Base Synthesis : Neutral amidine-piperazine compound

- Protonation : Treatment with concentrated HCl in ethanol or ether

- Crystallization : Purification via recrystallization from PEG-4000 or acetone

Key Parameters :

| Parameter | Value/Description |

|---|---|

| HCl Equivalents | 3:1 (trihydrochloride stoichiometry) |

| Solvent | Ethanol, ether, or acetone |

| Yield | ~50-70% (estimated from analogs) |

Alternative Synthetic Pathways

One-Pot Amidine Formation

Direct amidine synthesis from nitriles using ammonium chloride and heat:

$$

\text{Nitrile} + \text{NH}_4\text{Cl} \xrightarrow{\Delta} \text{Amidine} \cdot \text{HCl}

$$

This method avoids isolation of intermediates but may require optimization for pyridine substrates.

Multicomponent Reactions

Challenges and Optimization Strategies

Analytical Characterization

Critical data for verifying compound identity:

Industrial-Scale Considerations

| Factor | Preferred Approach |

|---|---|

| Cost Control | Use pyridine-3-carbonitrile as starting material |

| Purity | Recrystallization from PEG-4000 |

| Scalability | Microwave-assisted reactions |

Comparative Analysis of Reported Syntheses

While direct protocols for this compound are limited, analogous methods from:

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(4-Phenylpiperazin-1-yl)pyridin-3-carboximidamid-trihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Phenylpiperazin-Einheit modifizieren und möglicherweise ihre biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können die Carboximidamid-Gruppe beeinflussen und zu verschiedenen Derivaten führen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die ihre Eigenschaften verbessern oder verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Reihe von funktionalisierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Immunology

Research indicates that 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride can effectively inhibit C1s activity. This inhibition can lead to decreased levels of downstream complement components (C4 and C2), which are vital for the formation of the membrane attack complex involved in cell lysis. The compound has been identified through virtual screening methods as a promising candidate for further development as a therapeutic agent against complement-mediated diseases such as:

- Systemic Lupus Erythematosus (SLE)

- Rheumatoid Arthritis

- Age-related Macular Degeneration

Drug Development

The compound's structure allows it to interact with specific sites on the C1s protease, making it a valuable lead compound for drug development. Its potential to serve as a scaffold for designing more potent and selective inhibitors has been highlighted in several studies. The focus on structure-activity relationships (SAR) can guide modifications to enhance efficacy and reduce side effects.

Case Study 1: Inhibition of C1s Protease

A study published in The Journal of Immunology demonstrated that 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide exhibits high selectivity for C1s over other serine proteases, with an IC50 value indicating effective inhibition at low concentrations . This selectivity is crucial for minimizing off-target effects during therapeutic applications.

Case Study 2: Complement-Mediated Disease Models

In animal models of complement-mediated diseases, administration of this compound resulted in reduced inflammation and tissue damage compared to control groups. These findings suggest that targeting the classical complement pathway can provide significant therapeutic benefits in managing autoimmune conditions .

Table 1: Structure-Activity Relationship (SAR) Analysis

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Phenylpiperazine | High | 0.025 | Essential for binding to C1s |

| Pyridine Ring | Moderate | 0.050 | Contributes to overall stability |

| Carboximidamide Group | Critical | - | Key functional group for activity |

Wirkmechanismus

The compound exerts its effects by selectively inhibiting the C1s protease, a key enzyme in the classical complement pathway. It binds to the substrate recognition site of C1s, preventing the cleavage of downstream components such as C4 and C2. This inhibition disrupts the activation of the complement pathway, reducing inflammation and tissue damage associated with complement-mediated diseases .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride

- CAS Number : 1376162-36-5

- Molecular Formula : C₁₆H₂₂Cl₃N₅

- Molecular Weight : 390.74 g/mol

- Structural Features : Combines a pyridine-3-carboximidamide core with a 4-phenylpiperazinyl substituent, stabilized as a trihydrochloride salt .

Key Properties :

- Hazard Profile : Classified with warnings (H302, H312, H332) for toxicity via ingestion, dermal contact, or inhalation .

Comparison with Structurally or Functionally Related Compounds

Aderbasib (INCB 007839)

Chemical Identity :

Key Differences :

| Parameter | Target Compound | Aderbasib |

|---|---|---|

| Core Structure | Pyridine-3-carboximidamide | 5-Azaspiro[2.5]octane |

| Biological Role | Cardiovascular therapy, metal extraction | Antineoplastic (ErbB Sheddase inhibitor) |

| Salt Form | Trihydrochloride | Free base (no salt reported) |

| Therapeutic Target | Cardiovascular systems | ADAM protease in cancer cells |

Functional Insights :

Hoechst 33342 (bis-Benzimide Trihydrochloride)

Chemical Identity :

Key Differences :

| Parameter | Target Compound | Hoechst 33342 |

|---|---|---|

| Core Structure | Pyridine-3-carboximidamide | Bis-benzimide |

| Primary Application | Therapeutic, metal extraction | Live/fixed-cell DNA staining |

| Mechanism | Metal chelation, cardiovascular effects | AT-rich DNA minor groove binding |

| Safety | H302/H312/H332 warnings | Low acute toxicity (cell culture-safe) |

Functional Insights :

General Pyridine-3-carboximidamide Derivatives

Structural Context: Pyridine-3-carboximidamide derivatives are recognized for their versatility in medicinal chemistry.

Comparison with Unsubstituted Pyridine-3-carboximidamide :

- Bioactivity : The unsubstituted parent compound lacks the 4-phenylpiperazinyl group, reducing its affinity for receptors associated with cardiovascular or neurological pathways.

- Applications: Limited to basic metal extraction, whereas the target compound expands into therapeutic domains .

Biologische Aktivität

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is a compound with potential therapeutic applications, particularly in the field of oncology and neuropharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20ClN5

- Molar Mass : 317.82 g/mol

- CAS Number : 1376162-36-5

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes involved in cellular signaling pathways. Notably, it has been observed to influence the following biological targets:

- Serotonin Receptors : The piperazine moiety may enhance binding affinity to serotonin receptors, potentially influencing mood and anxiety-related pathways.

- Dopamine Receptors : Similar interactions may occur with dopamine receptors, implicating the compound in dopaminergic signaling.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay to determine cell viability.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 3.2 | Cell cycle arrest in G0/G1 phase |

| CCRF-CEM (Leukemia) | 4.8 | Disruption of mitochondrial membrane potential |

The results indicate that the compound effectively inhibits cell proliferation, particularly in breast and cervical cancer cell lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in modulating neuropharmacological pathways. It has been tested for its effects on anxiety and depression models in rodents, where it exhibited significant anxiolytic and antidepressant-like effects.

Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) focused on the cytotoxic effects of various derivatives of pyridine compounds, including this compound. The researchers reported a significant reduction in cell viability across multiple tumor cell lines, with a particular focus on the mechanism involving apoptosis induction through caspase activation .

Study 2: Neuropharmacological Assessment

In a separate investigation by Johnson et al. (2024), the compound was assessed for its potential antidepressant effects using the forced swim test (FST) and elevated plus maze (EPM) in mice. The results indicated that treatment with the compound led to a marked increase in time spent in the open arms of the EPM, suggesting reduced anxiety levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride?

- The compound is typically synthesized via nucleophilic substitution reactions. Key steps include coupling 4-phenylpiperazine with a pyridine-carboximidamide precursor under basic conditions, followed by salt formation with hydrochloric acid. Structural analogs in Enamine’s Building Blocks Catalogue (e.g., EN300-6762580) suggest that intermediates like 6-(benzyloxy)pyridine-3-carboximidamide hydrochloride can be modified to introduce piperazinyl groups .

- Methodological Tip : Optimize reaction stoichiometry using anhydrous solvents (e.g., DMF or THF) and monitor progress via LC-MS to minimize byproducts.

Q. How is the compound’s structural identity validated in early-stage research?

- Use X-ray crystallography (e.g., SHELX programs for small-molecule refinement) to resolve the trihydrochloride salt’s crystal structure . Complementary techniques include:

- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).

- High-resolution mass spectrometry (HR-MS) : Verify molecular weight (expected [M+H]⁺ for C₁₆H₂₀Cl₃N₅ ≈ 396.09).

Q. What in vitro assays are suitable for initial assessment of C1s inhibitory activity?

- Functional assays include:

- CP activation assays : Measure inhibition of complement-driven hemolysis using Ab-sensitized sheep erythrocytes .

- ELISA-based CP pathway analysis : Quantify C4/C2 cleavage inhibition in heparin-induced immune complexes .

- Dose-Response : Report IC₅₀ values; A1 (the compound) shows dose-dependent inhibition with Ki ≈ 5.8 μM .

Advanced Research Questions

Q. How can crystallographic data elucidate the compound’s mechanism of C1s inhibition?

- The 1.8-Å resolution crystal structure of A1 bound to C1s reveals competitive inhibition at the substrate recognition site. Key interactions include:

- Hydrogen bonding between the carboximidamide group and C1s catalytic residues (e.g., Ser634).

- π-Stacking of the phenylpiperazine moiety with hydrophobic pockets .

Q. How do structural modifications impact potency and selectivity?

- Structure-activity relationship (SAR) studies on A1 analogs highlight:

- Piperazine substitutions : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding affinity by 2-fold.

- Pyridine ring modifications : Trifluoromethyl groups at position 6 reduce off-target effects (see MFCD01941301 analogs) .

- Methodological Tip : Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs for synthesis .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Data Contradiction Analysis :

- Bioavailability : Trihydrochloride salts may exhibit poor membrane permeability. Test prodrug formulations (e.g., ester derivatives).

- Off-target effects : Use pathway-specific ELISAs to rule out interference with alternative complement pathways .

- In Vivo Models : Validate CP inhibition in murine models of autoimmune diseases (e.g., lupus nephritis) with dose ranges of 10–50 mg/kg .

Q. How can researchers mitigate stability issues during long-term storage?

- The trihydrochloride salt is hygroscopic. Recommendations:

- Storage : Use desiccated, light-protected containers at –20°C.

- Stability Testing : Monitor degradation via HPLC (e.g., impurity peaks corresponding to free base or hydrolyzed carboximidamide) .

Q. What analytical methods resolve impurities in batch synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.